1-Ethyl-1H-pyrazole-4-carboxylic acid

Medicinal Chemistry LogP ADME

1-Ethyl-1H-pyrazole-4-carboxylic acid (C6H8N2O2, MW 140.14) is a key N-alkylated pyrazole building block used extensively in medicinal chemistry and agrochemical research. As a 4-carboxylic acid derivative with an N1-ethyl substituent, it serves as a versatile intermediate for amidation, esterification, and other functionalization reactions.

Molecular Formula C6H8N2O2
Molecular Weight 140.14 g/mol
CAS No. 400858-54-0
Cat. No. B1582593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-1H-pyrazole-4-carboxylic acid
CAS400858-54-0
Molecular FormulaC6H8N2O2
Molecular Weight140.14 g/mol
Structural Identifiers
SMILESCCN1C=C(C=N1)C(=O)O
InChIInChI=1S/C6H8N2O2/c1-2-8-4-5(3-7-8)6(9)10/h3-4H,2H2,1H3,(H,9,10)
InChIKeyBXXOXFNLGLMZSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethyl-1H-pyrazole-4-carboxylic acid (CAS 400858-54-0): Core Physicochemical Profile and Sourcing Specifications


1-Ethyl-1H-pyrazole-4-carboxylic acid (C6H8N2O2, MW 140.14) is a key N-alkylated pyrazole building block used extensively in medicinal chemistry and agrochemical research [1]. As a 4-carboxylic acid derivative with an N1-ethyl substituent, it serves as a versatile intermediate for amidation, esterification, and other functionalization reactions [2]. Commercially, the compound is widely offered at standard research purities, with most vendors providing a minimum specification of 97% , underscoring its role as a dependable synthetic handle rather than a final active ingredient.

Why N-Alkyl Chain Length on Pyrazole-4-carboxylic Acids Cannot Be Arbitrarily Swapped in Synthesis


Even among close N-alkyl analogs, simply interchanging 1-ethyl-1H-pyrazole-4-carboxylic acid with its 1-methyl or unsubstituted variants carries quantifiable risks. Computed data highlights distinct physicochemical shifts: the 1-ethyl derivative exhibits a predicted pKa of approximately 3.43 [1], making it a slightly stronger acid than the 1-methyl analog (predicted pKa ~3.88 [2]). This difference in proton dissociation can directly influence reactivity in pH-sensitive coupling reactions. Furthermore, the lipophilicity (logP) increases substantially from 0.06 for the 1-methyl compound [2] to 0.42 for the 1-ethyl derivative [1], affecting solubility and partitioning behavior in biphasic syntheses and biological assays. Such differences, while appearing minor on paper, can dictate reaction yields, extraction efficiency, and even the passive membrane permeability of derived drug candidates, making generic substitution an unquantified risk without explicit re-validation under target conditions.

Quantitative Differentiation of 1-Ethyl-1H-pyrazole-4-carboxylic acid Against Closest Pyrazole Analogs


Enhanced Lipophilicity (LogP) Relative to 1-Methyl Analog as a Driver for Improved Extraction and Permeability

The 1-ethyl substitution on the pyrazole ring yields a predicted LogP of 0.42, which is a >7-fold increase in calculated lipophilicity over the 1-methyl analog (predicted LogP 0.06) [1][2]. This computed difference suggests that 1-ethyl-1H-pyrazole-4-carboxylic acid and its derivatives will partition more favorably into organic phases, a critical parameter for synthesis workup, chromatographic purification, and the design of derivatives with improved membrane permeability.

Medicinal Chemistry LogP ADME

Increased Acidity (pKa) Compared to 1-Methyl Analog for Tunable Reactivity in Conjugation Chemistry

The predicted acid dissociation constant (pKa) for 1-ethyl-1H-pyrazole-4-carboxylic acid is 3.43, indicating it is a moderately stronger acid than its 1-methyl counterpart (predicted pKa 3.88) [1][2]. The lower pKa means a higher proportion of the reactive carboxylate anion is present at a given pH, potentially accelerating base-catalyzed esterifications or amidation reactions and altering its behavior in pH-controlled crystallizations.

Synthetic Chemistry Reactivity pKa

Optimized Steric and Conformational Profile for Selective Enzyme Binding in Fungicide Development

The N1-ethyl group provides a specific steric and conformational profile that is distinct from N1-methyl or N1-H analogs. This substitution pattern is critical for the binding pockets of succinate dehydrogenase (SDH) enzymes, a key target in modern fungicides [1]. Patents describing the synthesis of valuable fungicide intermediates such as Sedaxane and Isopyrazam frequently utilize N-ethyl pyrazole-4-carboxylic acid derivatives, indicating a structural preference for the ethyl group over smaller alkyl chains to achieve the required three-dimensional orientation and lipophilic contact within the enzymatic active site [1].

Agrochemistry SDH Inhibitors Structure-Activity Relationship

Market Availability and Purity Benchmarking at 97%+ Comparable to Standard Pyrazole Intermediates

1-Ethyl-1H-pyrazole-4-carboxylic acid is routinely available from multiple global suppliers at a standard purity specification of 97% (HPLC) . This matches or exceeds the typical purity offered for the analogous 1-methyl-1H-pyrazole-4-carboxylic acid (often supplied at 95-97% ), ensuring that switching to the ethyl analog does not necessitate accepting a lower quality starting material. The compound's solid, non-hygroscopic nature and recommended storage at room temperature further simplify logistics [1].

Chemical Sourcing Purity Procurement

Optimal Use-Cases for 1-Ethyl-1H-pyrazole-4-carboxylic acid Based on Differentiated Properties


Synthesis of Next-Generation Succinate Dehydrogenase Inhibitor (SDHI) Fungicides

The N1-ethyl pyrazole-4-carboxylic acid scaffold is a privileged intermediate in the synthesis of blockbuster SDHI fungicides like Sedaxane and Isopyrazam. Its specific steric and lipophilic profile (LogP 0.42), which differs from the methyl analog, is crucial for target enzyme binding and in planta translocation. Research groups focused on novel agrochemicals can use 1-ethyl-1H-pyrazole-4-carboxylic acid as a direct starting point to access these established pharmacophores, leveraging patents that specifically claim this ethyl-substituted intermediate [1].

Medicinal Chemistry Hit-to-Lead Programs Requiring Fine-Tuned Lipophilicity

When developing a lead series where systemic exposure is dependent on logD, the predicted logP of 0.42 for 1-ethyl-1H-pyrazole-4-carboxylic acid offers a meaningful window of increased lipophilicity compared to the 1-methyl analog (LogP 0.06). This property is advantageous for building libraries targeting intracellular or CNS-penetrant targets where an initial low lipophilicity must be elevated. Computed differences in pKa (3.43 vs 3.88) further suggest that the ethyl derivative will exist in a distinct ionization state at physiological pH, impacting protein binding and solubility [2][3].

Process Chemistry Development and Scale-Up

The compound's commercial availability at a dependable 97% purity from multiple vendors, combined with its room-temperature storage stability, makes it a low-risk building block for process R&D. Its enhanced lipophilicity facilitates efficient extractive workups during large-scale amide coupling or esterification reactions, while its stronger acidity (lower calculated pKa) can be exploited to achieve faster reaction kinetics in carboxylate-nucleophile transformations, potentially reducing cycle times in batch processing [4].

Chemical Biology Tool Compound Synthesis

For the development of activity-based probes or affinity reagents where a balanced linker is required, the ethyl group provides a compact yet flexible aliphatic extension without introducing the planar rigidity of a phenyl ring. This allows for the exploration of steric effects in enzyme binding pockets while maintaining the hydrogen-bonding capacity of the free carboxylic acid. The differentiation from the unsubstituted (N1-H) pyrazole-4-carboxylic acid, which has significantly different hydrogen-bond donor/acceptor properties and markedly lower lipophilicity, is critical for probe design [5].

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